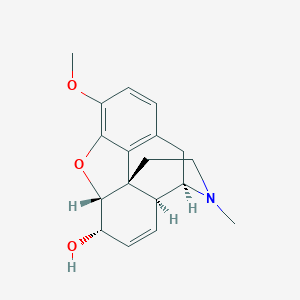
1-(2-Bromoethoxy)-2-chlorobenzene
Overview
Description
1-(2-Bromoethoxy)-2-chlorobenzene, also known as 2-bromoethoxy-1-chlorobenzene, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. The compound has a molecular weight of 203.02 g/mol and a melting point of −13 °C. It is an important building block in organic synthesis and is used in a variety of scientific research applications.
Scientific Research Applications
1. Electron Attachment Studies
A study investigated the temperature dependence of dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene. This research highlights the electron interaction with 1-bromo-2-chlorobenzene, providing insights into its reactivity and stability under various temperatures. The findings are critical for understanding the electron-induced processes in this compound, which can be useful in fields such as material sciences and radiation chemistry (Mahmoodi-Darian et al., 2010).
2. Synthesis and Characterization of Organoantimony Compounds
Research on electrochemical reactions involving compounds like bromoethane and chlorobenzene, closely related to 1-(2-Bromoethoxy)-2-chlorobenzene, led to the isolation of organoantimony compounds. These compounds were further used to synthesize coordination compounds, offering valuable insights into the structural and chemical properties of these substances (Rala, 2019).
3. Computational and Spectroscopic Studies
A comprehensive computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, a closely related compound, provided insights into its electronic density, molecular geometry, and vibrational properties. Such studies are crucial for understanding the molecular behavior of these compounds and their potential applications in various scientific fields (Vennila et al., 2018).
4. Enhancement of Sensing Capabilities
Research into enhancing the sensing capabilities of nanotubes for chemicals like chlorobenzene, which shares structural similarities with this compound, showed promising results. The study revealed that doping aluminum on nanotubes significantly improves their sensitivity to chlorine-containing species, which is crucial for environmental monitoring and chemical detection (Yeh et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules .
Mode of Action
Bromoethoxy groups are often used in organic synthesis due to their ability to act as leaving groups in nucleophilic substitution reactions . This suggests that 1-(2-Bromoethoxy)-2-chlorobenzene may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that brominated compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Similar brominated compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the organism in which they are present.
Result of Action
Brominated compounds can have a wide range of effects depending on their specific structures and the biochemical pathways they affect .
properties
IUPAC Name |
1-(2-bromoethoxy)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368349 | |
| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18800-26-5 | |
| Record name | 1-(2-Bromoethoxy)-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


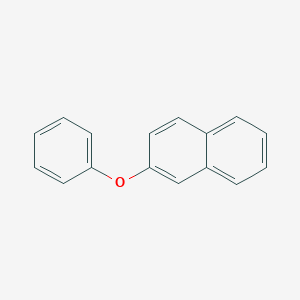
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
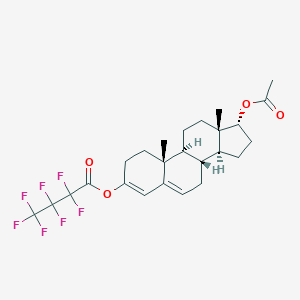

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
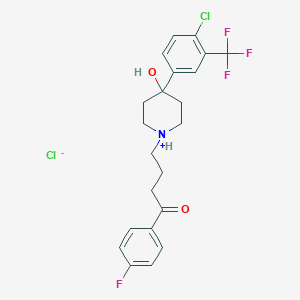
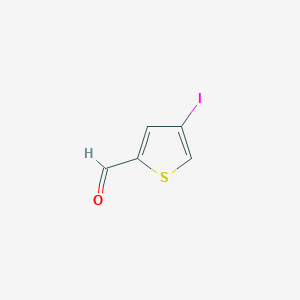
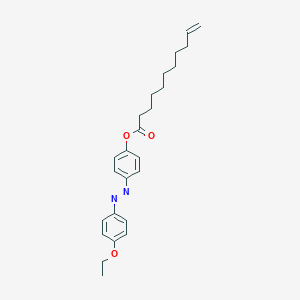

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)


